molecular formula C10H14O5S B13009211 3,4-Dimethoxybenzyl methanesulfonate

3,4-Dimethoxybenzyl methanesulfonate

Cat. No.: B13009211
M. Wt: 246.28 g/mol
InChI Key: ZQBIRIPBDLSSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxybenzyl methanesulfonate is an organic compound that features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a methanesulfonate group. This compound is often used as a protecting group in organic synthesis due to its ability to increase solubility and stability of precursors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxybenzyl methanesulfonate typically involves the reaction of 3,4-dimethoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxybenzyl methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethoxybenzyl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxybenzyl methanesulfonate involves the cleavage of the methanesulfonate group under specific conditions, releasing the protected functional group. This process is facilitated by the presence of nucleophiles or acidic conditions, which promote the breaking of the carbon-sulfur bond .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzyl chloride: Similar structure but with a chloride group instead of methanesulfonate.

    3,4-Dimethoxybenzyl bromide: Similar structure but with a bromide group instead of methanesulfonate.

    3,4-Dimethoxybenzyl alcohol: The precursor to 3,4-Dimethoxybenzyl methanesulfonate.

Uniqueness

This compound is unique due to its enhanced solubility and stability compared to its halide counterparts. This makes it particularly useful as a protecting group in organic synthesis, where stability and solubility are crucial .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5S/c1-13-9-5-4-8(6-10(9)14-2)7-15-16(3,11)12/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBIRIPBDLSSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)COS(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.